molecular formula C15H17NO2 B12446557 3-(4-Propoxy-phenoxy)-phenylamine CAS No. 887580-04-3

3-(4-Propoxy-phenoxy)-phenylamine

Cat. No.: B12446557
CAS No.: 887580-04-3
M. Wt: 243.30 g/mol
InChI Key: LGAYISYIMCBELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Propoxy-phenoxy)-phenylamine is an organic compound that belongs to the class of phenol ethers. These compounds are characterized by the presence of an ether group substituted with a benzene ring. The compound has a molecular formula of C15H17NO2 and is known for its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propoxy-phenoxy)-phenylamine typically involves the reaction of 4-propoxyphenol with 3-bromophenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propoxy-phenoxy)-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

3-(4-Propoxy-phenoxy)-phenylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Propoxy-phenoxy)-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-{3-[4-(3-hydroxy-1-methylpropenyl)phenoxy]propoxy}phenyl)but-2-en-1-ol
  • 3-[4-[3-[4-(3-oxo-3-phenylprop-1-enyl)phenoxy]propoxy]phenyl]-1-phenyl-2-propen-1-one
  • (E)-3-[4-(3-Phenoxy-propoxy)-phenyl]-but-2-enoic acid methyl ester

Uniqueness

3-(4-Propoxy-phenoxy)-phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propoxy and phenoxy groups provide unique reactivity and binding characteristics, making it valuable in various research and industrial applications.

Properties

CAS No.

887580-04-3

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

3-(4-propoxyphenoxy)aniline

InChI

InChI=1S/C15H17NO2/c1-2-10-17-13-6-8-14(9-7-13)18-15-5-3-4-12(16)11-15/h3-9,11H,2,10,16H2,1H3

InChI Key

LGAYISYIMCBELC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.